7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione
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Overview
Description
7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione is a complex organic compound belonging to the class of macrocyclic compounds These compounds are characterized by large ring structures that often include multiple heteroatoms such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the dibenzo precursor, which is then subjected to cyclization reactions to form the macrocyclic ring. Key steps include:
Formation of the dibenzo precursor: This involves the reaction of appropriate benzene derivatives under controlled conditions.
Cyclization: The precursor undergoes cyclization in the presence of catalysts such as palladium or copper to form the macrocyclic structure.
Oxidation and Reduction: These steps are used to introduce the necessary functional groups and to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated macrocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology and Medicine
In biology and medicine, the compound’s macrocyclic structure allows it to interact with biological macromolecules, making it a candidate for drug development. It has been investigated for its potential as an antimicrobial and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that can inhibit or activate enzymatic activity. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
7,8,17,18-Tetrahydro-6H,16H-dibenzo[g,o][1,9,5,13]dithiadiazacyclohexadecine: This compound is similar in structure but includes sulfur atoms in the macrocyclic ring.
6,7,15,16-Tetrahydrodibenzo[f,m][1,8,4,11]dithiadiazacyclotetradecine: Another similar compound with sulfur atoms, differing in the size of the macrocyclic ring.
Uniqueness
The uniqueness of 7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione lies in its specific arrangement of oxygen and nitrogen atoms within the macrocyclic ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
2,13-dioxa-5,16-diazatricyclo[16.4.0.07,12]docosa-1(22),7,9,11,18,20-hexaene-6,17-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17-13-5-1-3-7-15(13)23-11-10-20-18(22)14-6-2-4-8-16(14)24-12-9-19-17/h1-8H,9-12H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSHWBLMSZSDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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